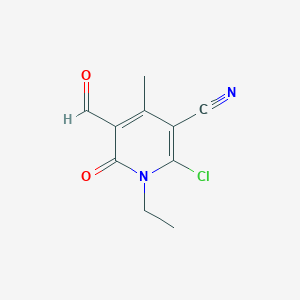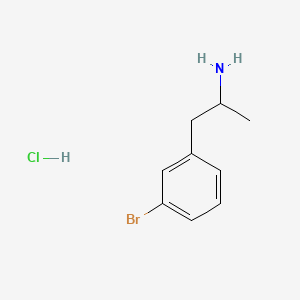
1-(3-bromophenyl)propan-2-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(3-bromophenyl)propan-2-amine hydrochloride” is a chemical compound with the molecular formula C9H13BrClN . It has a molecular weight of 250.56322 . The compound is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “1-(3-bromophenyl)propan-2-amine hydrochloride” can be represented by the SMILES stringCC(CC1=CC=CC(Br)=C1)N . The InChI key for this compound is ATRSAWXXYCBXLI-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
The compound is a solid . It has a molecular weight of 214.10 and a molecular formula of C9H12BrN . The compound is non-combustible .Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmaceutical Applications
Stereoselective Synthesis of Enantioenriched Amines : A study by Mourelle-Insua et al. (2016) details the development of enzymatic strategies to synthesize enantioenriched 1-[2-bromo(het)aryloxy]propan-2-amines, a class of compounds related to 1-(3-bromophenyl)propan-2-amine hydrochloride. These compounds are precursors for antimicrobial agents like Levofloxacin (Ángela Mourelle-Insua, María López-Iglesias, V. Gotor, V. Gotor‐Fernández, 2016).
Synthesis of Benzimidazoles : Lygin and Meijere (2009) reported the synthesis of 1-substituted benzimidazoles from reactions involving o-Bromophenyl isocyanide, a compound related to 1-(3-bromophenyl)propan-2-amine hydrochloride. This synthesis has implications for the development of various pharmaceutical compounds (A. Lygin, A. Meijere, 2009).
Inhibitory Effects and Neurological Studies
- Inhibition of Uptake into Serotonin Neurones : Fuller et al. (1978) conducted a study on a related compound, 4-(p-bromophenyl)-bicyclo (2,2,2) octan-1-amine, which demonstrated potent antagonistic effects on serotonin depletion. This highlights the potential for 1-(3-bromophenyl)propan-2-amine hydrochloride in neurological research (R. Fuller, H. Snoddy, K. Perry, F. Bymaster, D. Wong, 1978).
Material Science and Corrosion Inhibition
- Synthesis of Tertiary Amines and Corrosion Inhibition : Gao, Liang, and Wang (2007) explored the synthesis of tertiary amines, including compounds structurally similar to 1-(3-bromophenyl)propan-2-amine hydrochloride, for their use in inhibiting carbon steel corrosion. This application is significant in material science and engineering (G. Gao, C. Liang, Hua Wang, 2007).
Chemoselectivity and Catalysis
- Selective Amination of Polyhalopyridines : A study by Ji, Li, and Bunnelle (2003) discusses the catalysis involving compounds like 1-(3-bromophenyl)propan-2-amine hydrochloride. This research has implications for chemoselective synthesis in organic chemistry (Jianguo Ji, Tao Li, W. Bunnelle, 2003).
CO2 Capture
- Task-Specific Ionic Liquid for CO2 Capture : Bates et al. (2002) conducted a study on the reaction of 1-butyl imidazole with 3-bromopropylamine hydrobromide, a compound similar to 1-(3-bromophenyl)propan-2-amine hydrochloride, for CO2 sequestration. This highlights its potential use in environmental applications (Eleanor D. Bates, Rebecca Mayton, Ioanna Ntai, James H. Davis, 2002).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(3-bromophenyl)propan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN.ClH/c1-7(11)5-8-3-2-4-9(10)6-8;/h2-4,6-7H,5,11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMTKDPOKDRPBLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)Br)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromophenyl)propan-2-amine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-(acetyloxy)phenyl]-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid](/img/structure/B6144466.png)

![2-amino-3-[(3-methylbut-2-en-1-yl)sulfanyl]propanoic acid](/img/structure/B6144480.png)

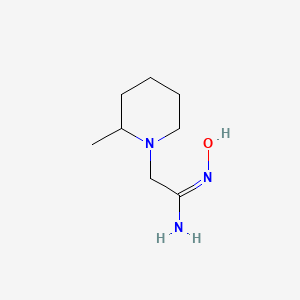
![2-[(3-chlorophenyl)amino]acetic acid hydrochloride](/img/structure/B6144516.png)
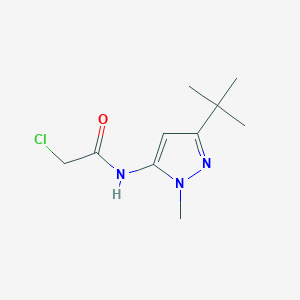
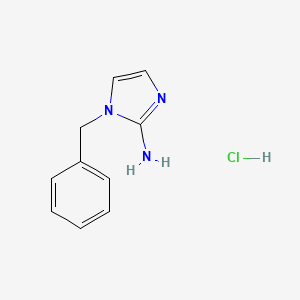


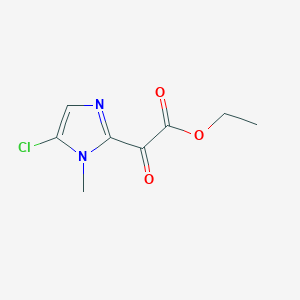

![5-cyano-2-methyl-N-phenyl-4-sulfanyl-3-azaspiro[5.5]undeca-1,4-diene-1-carboxamide](/img/structure/B6144560.png)
